molecular formula C14H9BrN2OS B182047 N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide CAS No. 121189-76-2

N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide

Cat. No. B182047
M. Wt: 333.2 g/mol
InChI Key: KIRDIYGBKFSZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide is a compound that has gained attention in the scientific community due to its potential therapeutic uses. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism Of Action

The mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in cell growth and proliferation. It has also been suggested that N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide induces apoptosis in cancer cells by activating caspases.

Biochemical And Physiological Effects

N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide has been shown to have biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In fungal and bacterial strains, N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide has been shown to inhibit their growth and proliferation.

Advantages And Limitations For Lab Experiments

N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide has advantages and limitations for lab experiments. One of the advantages is that it has been shown to be effective against various cancer cells, fungal, and bacterial strains. Another advantage is that it can be synthesized using different methods. However, one of the limitations is that its mechanism of action is not fully understood. Another limitation is that its toxicity and side effects have not been extensively studied.

Future Directions

There are many future directions for the study of N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide. One future direction is to study its toxicity and side effects in more detail. Another future direction is to study its potential use in combination with other anticancer, antifungal, and antimicrobial agents. Additionally, more research is needed to fully understand its mechanism of action and identify its molecular targets. Finally, the potential use of N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide in other therapeutic areas should also be investigated.
Conclusion:
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide is a compound that has shown promise in the field of cancer research, antifungal, and antimicrobial research. It has been synthesized using different methods, and its mechanism of action has been studied extensively. Although there are limitations to its use in lab experiments, there are many future directions for its study. Further research is needed to fully understand its potential therapeutic uses and identify its molecular targets.

Synthesis Methods

N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide can be synthesized using different methods. One of the methods involves the reaction of 2-bromobenzoyl chloride with 2-aminobenzothiazole in the presence of a base. Another method involves the reaction of 2-bromo-N-(2-aminophenyl)benzamide with ammonium thiocyanate in the presence of a base. Both methods yield N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide as a white crystalline solid.

Scientific Research Applications

N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide has been studied for its potential therapeutic uses. It has been found to have anticancer, antifungal, and antimicrobial properties. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In antifungal and antimicrobial research, N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide has been shown to be effective against various fungal and bacterial strains.

properties

CAS RN

121189-76-2

Product Name

N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide

Molecular Formula

C14H9BrN2OS

Molecular Weight

333.2 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-bromobenzamide

InChI

InChI=1S/C14H9BrN2OS/c15-10-6-2-1-5-9(10)13(18)17-14-16-11-7-3-4-8-12(11)19-14/h1-8H,(H,16,17,18)

InChI Key

KIRDIYGBKFSZHS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)Br

Origin of Product

United States

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